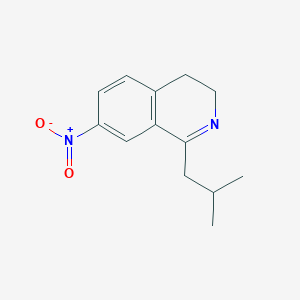
Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of an isobutyl group at the first position and a nitro group at the seventh position on the 3,4-dihydroisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Isobutyl-7-nitro-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of β-phenylethylamines with nitroalkanes in the presence of polyphosphoric acid . Another method involves the use of trifluoromethanesulfonic anhydride (Tf2O) to promote the Bischler-Napieralski-type synthesis from phenylethanols and nitriles .
Industrial Production Methods: Industrial production of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as nickel or copper, can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 1-Isobutyl-7-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolines depending on the substituents introduced.
科学研究应用
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
相似化合物的比较
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its use in medicinal chemistry and pharmaceutical research.
1-Phenyl-3,4-dihydroisoquinoline: Studied for its potential biological activities and therapeutic applications.
1-Substituted-3,4-dihydroisoquinolines: A broad class of compounds with diverse biological activities and applications.
The uniqueness of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
653604-59-2 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3 |
InChI 键 |
PZGPKBSKOXUJJR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


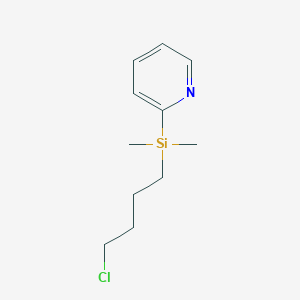
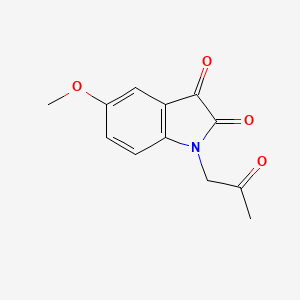

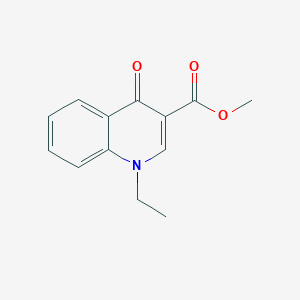
![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
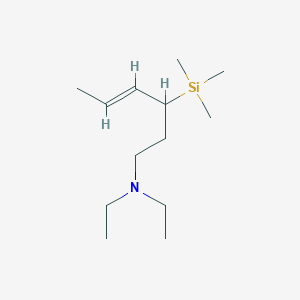

![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
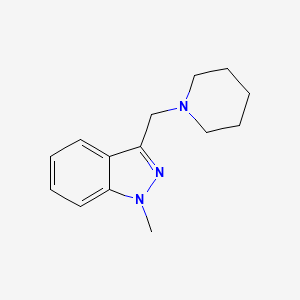
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)


